N-(9H-fluoren-2-yl)quinoline-2-carboxamide
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Overview
Description
N-(9H-fluoren-2-yl)quinoline-2-carboxamide is a complex organic compound that features a quinoline ring system fused with a fluorenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)quinoline-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with fluorenone in the presence of a suitable catalyst to form the quinoline ring system. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline and halogenated quinoline derivatives.
Scientific Research Applications
N-(9H-fluoren-2-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA, causing structural changes that inhibit replication and transcription processes. This interaction is facilitated by the planar structure of the quinoline ring, which allows for intercalation between DNA base pairs . Additionally, the compound may inhibit specific enzymes involved in cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxamide: Lacks the fluorenyl group, resulting in different photophysical and biological properties.
Fluorenylquinoline: Similar structure but may have different substituents on the quinoline ring.
Uniqueness
N-(9H-fluoren-2-yl)quinoline-2-carboxamide is unique due to the presence of both the fluorenyl and quinoline moieties, which confer distinct electronic and steric properties. This dual functionality enhances its utility in various applications, from medicinal chemistry to materials science .
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c26-23(22-12-9-15-5-2-4-8-21(15)25-22)24-18-10-11-20-17(14-18)13-16-6-1-3-7-19(16)20/h1-12,14H,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBIJABKLATMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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